molecular formula C22H24N4OS B12787767 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-benzothiazolylmethyl)-3-methyl-1-phenyl- CAS No. 102395-49-3

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-benzothiazolylmethyl)-3-methyl-1-phenyl-

Cat. No.: B12787767
CAS No.: 102395-49-3
M. Wt: 392.5 g/mol
InChI Key: KSCWQKPVPYSSJQ-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro(45)decan-4-one, 8-(2-benzothiazolylmethyl)-3-methyl-1-phenyl- is a complex organic compound featuring a spirocyclic structure with multiple nitrogen atoms and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-benzothiazolylmethyl)-3-methyl-1-phenyl- typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a ketone, under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: The benzothiazole group can be introduced via a nucleophilic substitution reaction, where a benzothiazole derivative reacts with a halogenated intermediate.

    Methylation and Phenylation: The final steps involve methylation and phenylation reactions to introduce the methyl and phenyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-benzothiazolylmethyl)-3-methyl-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the benzothiazole moiety or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzothiazole ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-benzothiazolylmethyl)-3-methyl-1-phenyl- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.

    Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-benzothiazolylmethyl)-3-methyl-1-phenyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole moiety is known for its ability to intercalate with DNA, while the spirocyclic core may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Triazaspiro(4.5)decan-4-one derivatives: Compounds with similar spirocyclic cores but different substituents.

    Benzothiazole derivatives: Compounds featuring the benzothiazole moiety but lacking the spirocyclic structure.

Uniqueness

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-benzothiazolylmethyl)-3-methyl-1-phenyl- is unique due to its combination of a spirocyclic core and a benzothiazole moiety. This dual structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

102395-49-3

Molecular Formula

C22H24N4OS

Molecular Weight

392.5 g/mol

IUPAC Name

8-(1,3-benzothiazol-2-ylmethyl)-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C22H24N4OS/c1-24-16-26(17-7-3-2-4-8-17)22(21(24)27)11-13-25(14-12-22)15-20-23-18-9-5-6-10-19(18)28-20/h2-10H,11-16H2,1H3

InChI Key

KSCWQKPVPYSSJQ-UHFFFAOYSA-N

Canonical SMILES

CN1CN(C2(C1=O)CCN(CC2)CC3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

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